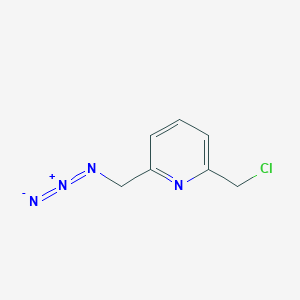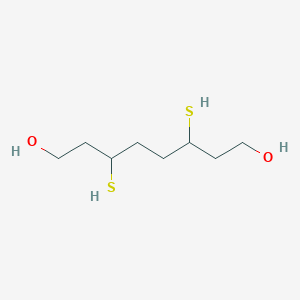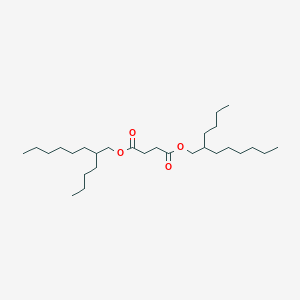
Methanesulfonic acid;pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;pyrrolidin-2-one is a compound that combines methanesulfonic acid, a strong organic acid, with pyrrolidin-2-one, a five-membered lactam. Methanesulfonic acid is known for its use as a catalyst and solvent in organic synthesis, while pyrrolidin-2-one is a versatile building block in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-2-one can be achieved through various methods, including:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the formation of pyrrolidin-2-one through the amination of acyclic substrates followed by cyclization.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-one.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form pyrrolidin-2-one.
Industrial Production Methods
Industrial production of pyrrolidin-2-one often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert pyrrolidin-2-one to pyrrolidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, pyrrolidine derivatives, and various substituted pyrrolidin-2-one compounds .
Applications De Recherche Scientifique
Methanesulfonic acid;pyrrolidin-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of methanesulfonic acid;pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The pyrrolidin-2-one moiety can interact with enzymes and receptors, leading to various biological effects. The specific pathways involved can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Methanesulfonic acid;pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolizines: These compounds share a similar pyrrolidine ring structure but differ in their biological activities and applications.
Pyrrolidine-2,5-diones: These compounds have an additional carbonyl group, which can affect their reactivity and biological properties.
Prolinol: This compound contains a hydroxyl group, which can influence its chemical and biological behavior.
Propriétés
Numéro CAS |
497922-67-5 |
|---|---|
Formule moléculaire |
C5H11NO4S |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
methanesulfonic acid;pyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO.CH4O3S/c6-4-2-1-3-5-4;1-5(2,3)4/h1-3H2,(H,5,6);1H3,(H,2,3,4) |
Clé InChI |
AXZFVSQZAFYIKT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1CC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)



![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)

![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
